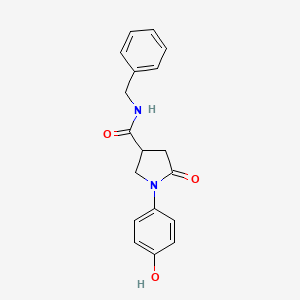![molecular formula C15H16BrClFNO B4176345 N-[(5-bromo-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride](/img/structure/B4176345.png)
N-[(5-bromo-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride
Overview
Description
N-[(5-bromo-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride is a chemical compound that features a combination of bromine, methoxy, and fluorine substituents on a benzylamine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Methoxylation: The addition of a methoxy group to the benzyl ring.
Fluorination: The incorporation of a fluorine atom into the benzylamine structure.
Amine Formation: The formation of the amine group through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and specific solvents can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromine, methoxy, and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(5-bromo-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-bromo-2-fluorobenzyl)amine hydrochloride
- (4-methoxybenzyl)amine hydrochloride
- (4-fluorobenzyl)amine hydrochloride
Uniqueness
N-[(5-bromo-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride is unique due to the presence of both bromine and fluorine substituents, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO.ClH/c1-19-15-7-4-13(16)8-12(15)10-18-9-11-2-5-14(17)6-3-11;/h2-8,18H,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUCDANUFWDPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4176278.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4176282.png)
![ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4176289.png)
![4-chloro-N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4176296.png)
![5-(4-bromophenyl)-7-[5-chloro-2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4176309.png)
![1-(3-bromophenyl)-7-chloro-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4176315.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4176318.png)
![4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide](/img/structure/B4176324.png)
![[3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B4176327.png)
![diethyl 5-({[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4176332.png)
![4-tert-butyl-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4176340.png)
amine](/img/structure/B4176352.png)
![N-[(6,7-dimethyl-4-oxatricyclo[4.3.0.0~3,7~]non-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4176372.png)
